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magnesium;2-ethylhexanoate

Cat. No.: B13815792
M. Wt: 310.71 g/mol
InChI Key: CGSNFLLWLBPMLH-UHFFFAOYSA-L
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Description

Contextualization within Organometallic Chemistry and Carboxylate Precursors

In the realm of organometallic chemistry, magnesium 2-ethylhexanoate (B8288628) is classified as a metal carboxylate. Metal carboxylates, particularly those with medium-sized carbon chains like 2-ethylhexanoate, are crucial as precursors for the synthesis of advanced materials. researchgate.net The 2-ethylhexanoate ligand, a branched-chain fatty acid, imparts solubility in nonpolar organic solvents, a desirable characteristic for various chemical processes. atamanchemicals.comwikipedia.org These precursors are often used in metal-organic deposition (MOD) and sol-gel processes to create thin films and nanostructured materials. researchgate.netontosight.ai The structure of these metal carboxylate complexes in the solid state and in solution can be complex, often forming oligomeric or polymeric structures. uwaterloo.ca

The synthesis of magnesium 2-ethylhexanoate typically involves the reaction of a magnesium source, such as magnesium metal or magnesium hydroxide (B78521), with 2-ethylhexanoic acid. ontosight.aiprepchem.com Another common method is a metathesis reaction between a soluble magnesium salt and a salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate. prepchem.comgoogle.com

Table 1: General Properties of Magnesium 2-Ethylhexanoate

Property Value
Chemical Formula C₁₆H₃₀MgO₄ chemscene.com
Molecular Weight 310.71 g/mol chemscene.com
Appearance Viscous, amber liquid (often supplied as a solution) strem.comcymitquimica.com
Solubility Soluble in organic solvents americanelements.com
CAS Number 15602-15-0 americanelements.com

Significance in Contemporary Chemical Science and Engineering

The significance of magnesium 2-ethylhexanoate in modern chemical science and engineering is multifaceted, with applications spanning catalysis, polymer science, and materials science.

Catalysis: Metal ethylhexanoates are widely employed as catalysts in polymerization reactions. americanelements.comatamanchemicals.com For instance, they are used in ring-opening polymerization (ROP) for the synthesis of biodegradable polymers like polylactides. researchgate.netscispace.com While tin(II) 2-ethylhexanoate has been a common catalyst, the search for less toxic alternatives has driven research into other metal carboxylates, including those of magnesium. scispace.com Magnesium alkoxide derivatives, which can be formed from precursors like magnesium 2-ethylhexanoate, are known to catalyze the production of polyesters and polyamides. ontosight.ai There is also research into the catalytic activity of magnesium 2-ethylhexanoate in oxidation reactions, such as the oxidation of cumene (B47948) to cumene hydroperoxide. researchgate.net

Polymer Science: Beyond its catalytic role, magnesium 2-ethylhexanoate and related compounds act as stabilizers for polymers like polyvinyl chloride (PVC). ontosight.aiisatis.net The lipophilic nature of the ethylhexanoate group enhances its compatibility with polymer matrices.

Materials Science: As a metal-organic precursor, magnesium 2-ethylhexanoate is valuable in the fabrication of a variety of materials. researchgate.net Its solubility allows for its use in solution-based deposition techniques to create metal oxide films and nanoparticles. researchgate.netvt.edu These materials have potential applications in electronics, optics, and environmental remediation. americanelements.comresearchgate.net For example, it can be a component in the synthesis of nanostructured materials. ontosight.ai

Table 2: Key Research Findings and Applications

Research Area Key Finding/Application Reference
Catalysis Catalyst for ring-opening polymerization of lactides. researchgate.netscispace.com
Catalysis Potential catalyst for oxidation reactions. researchgate.net
Polymer Science Stabilizer for polyvinyl chloride (PVC). ontosight.aiisatis.net
Materials Science Precursor for the synthesis of magnesium-containing oxides and nanostructured materials. researchgate.netontosight.ai
Materials Science Used in metal-organic deposition (MOD) for thin film fabrication. researchgate.netvt.edu

Scope and Research Trajectories

Current and future research on magnesium 2-ethylhexanoate and related metal carboxylates is focused on several key areas. A significant trajectory is the development of more efficient and environmentally benign catalytic systems. This includes the design of well-defined, heteroleptic magnesium complexes to fine-tune catalytic activity and selectivity in polymerization reactions. scispace.com

Another area of active investigation is the elucidation of the complex structures and reaction mechanisms of these compounds. uwaterloo.ca Advanced analytical techniques, such as two-dimensional FTIR correlation spectroscopy, are being employed to understand the coordination modes of the carboxylate ligands and how they influence the decomposition pathways to form metal oxides. uwaterloo.ca

Furthermore, the exploration of mixed-metal carboxylate systems as precursors for multimetallic oxides is a promising avenue. researchgate.net These materials can exhibit unique electronic, magnetic, and catalytic properties not found in their single-metal counterparts. The synthesis and characterization of heterometal alkoxide-alkanoate species remain a largely unexplored but potentially fruitful area of research. researchgate.net The development of soluble and mild bases, such as potassium 2-ethylhexanoate for palladium-catalyzed reactions, also highlights the expanding utility of ethylhexanoate salts in organic synthesis. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30MgO4 B13815792 magnesium;2-ethylhexanoate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30MgO4

Molecular Weight

310.71 g/mol

IUPAC Name

magnesium;2-ethylhexanoate

InChI

InChI=1S/2C8H16O2.Mg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

CGSNFLLWLBPMLH-UHFFFAOYSA-L

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2]

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering

Direct Reaction Approaches

Direct reaction methods involve the straightforward reaction of elemental magnesium with 2-ethylhexanoic acid. This approach is valued for its atom economy and directness.

Reaction of Metallic Magnesium with 2-Ethylhexanoic Acid

The synthesis of magnesium 2-ethylhexanoate (B8288628) can be achieved through the direct reaction of metallic magnesium with 2-ethylhexanoic acid. This process is analogous to the synthesis of other metal carboxylates where a powdered metal is heated in the presence of the corresponding carboxylic acid. google.com To facilitate the reaction, a solvent such as mineral oil is often employed. google.com The reaction is characterized by a lengthy duration, and upon completion, any water formed during the reaction is distilled off, leaving the product dissolved in the solvent. google.com

Process Parameters and Optimization for Synthesis

Several process parameters significantly influence the outcome of the direct synthesis of magnesium 2-ethylhexanoate. These include temperature, solvent, magnesium particle size, and reaction time.

Temperature Effects: The reaction is typically conducted at elevated temperatures to overcome the activation energy and drive the reaction forward. google.com However, precise temperature control is crucial to prevent side reactions or decomposition of the product.

Solvent Effects: The choice of solvent is critical. Mineral oil is a common choice, acting as a medium for the reaction and helping to control the temperature. google.com The solvent also facilitates the removal of water by-product through distillation. google.com

Magnesium Particle Size: The surface area of the metallic magnesium plays a vital role in the reaction kinetics. Powdered magnesium is preferred to maximize the surface area available for reaction with the 2-ethylhexanoic acid, thereby increasing the reaction rate. google.com

Reaction Time: This synthetic route is noted for its extended reaction times. google.com Optimization of other parameters such as temperature and reactant concentration is necessary to achieve a reasonable reaction duration for industrial applications.

Kinetics: The reaction kinetics are influenced by the mass transfer between the solid magnesium particles and the liquid 2-ethylhexanoic acid/solvent mixture, as well as the intrinsic rate of the chemical reaction at the magnesium surface.

Precursor-Based Synthesis Routes

Precursor-based methods offer alternative pathways to magnesium 2-ethylhexanoate, often providing better control over purity and reaction conditions. These routes utilize various magnesium compounds as starting materials.

Utilization of Magnesium Oxide and Magnesium Ethoxide Precursors

Magnesium oxide (MgO) can be used as a precursor in the synthesis of magnesium 2-ethylhexanoate. This method is analogous to the synthesis of tin(II) 2-ethylhexanoate from tin oxide. The reaction involves the direct fusion of magnesium oxide with molten 2-ethylhexanoic acid at high temperatures. google.com However, a significant drawback of this method is the potential for contamination of the final product with unreacted magnesium oxide, which can be challenging to remove. google.com

Magnesium ethoxide (Mg(OC2H5)2) also serves as a viable precursor. The synthesis involves reacting magnesium ethoxide with 2-ethylhexanoic acid. To ensure the success of this esterification reaction, anhydrous conditions and an inert atmosphere are essential to prevent hydrolysis or oxidation of the reactants and products.

Magnesium Hydroxide (B78521) Neutralization Methods

Magnesium hydroxide (Mg(OH)2) can be used to synthesize magnesium 2-ethylhexanoate through a neutralization reaction with 2-ethylhexanoic acid. This method is based on the principle of reacting a base (magnesium hydroxide) with an acid (2-ethylhexanoic acid) to form a salt (magnesium 2-ethylhexanoate) and water. Similar to the magnesium oxide route, this process can be carried out by direct fusion at high temperatures, but it also shares the same disadvantage of potential contamination with unreacted starting material. google.com The reaction is essentially an acid-base neutralization:

Mg(OH)₂ + 2 C₈H₁₆O₂ → Mg(C₈H₁₅O₂)₂ + 2 H₂O

The relatively low solubility of magnesium hydroxide in common solvents can affect the reaction rate, making efficient mixing and elevated temperatures important process parameters. phadjustment.com

Magnesium Chloride Transmetalation Routes

While specific details on the use of magnesium chloride for the synthesis of magnesium 2-ethylhexanoate are not extensively documented in the provided search results, transmetalation reactions are a common strategy in organometallic chemistry. This approach would typically involve the reaction of magnesium chloride with a salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate. The driving force for this metathesis reaction would be the formation of a more stable or less soluble product, such as sodium chloride, which could be removed from the reaction mixture.

A general representation of this transmetalation route would be:

MgCl₂ + 2 Na(C₈H₁₅O₂) → Mg(C₈H₁₅O₂)₂ + 2 NaCl

This method offers the advantage of starting with readily available and often purer precursors. The reaction conditions, such as solvent and temperature, would need to be carefully selected to ensure the desired product is formed with high yield and purity.

Advanced Structural Characterization and Spectroscopic Investigations

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the study of magnesium;2-ethylhexanoate (B8288628), providing non-destructive analysis of its molecular framework and the nature of the bonding between the magnesium ion and the 2-ethylhexanoate ligands.

FTIR spectroscopy is a powerful tool for probing the vibrational modes of magnesium;2-ethylhexanoate, particularly the carboxylate group (COO⁻) which is central to the metal-ligand interaction. The analysis of the C=O stretching vibrations provides critical insights into the coordination mode of the 2-ethylhexanoate ligand. The key vibrational bands are the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the carboxylate group.

The frequency separation between these two bands, denoted as Δν (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)), is particularly informative for determining the coordination fashion of the carboxylate ligand to the magnesium center. Different coordination modes result in distinct Δν values:

Monodentate: The ligand binds to the metal center through a single oxygen atom. This coordination typically results in a large Δν value, greater than that of the ionic salt.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring. This mode leads to a significantly smaller Δν value compared to the ionic form.

Bidentate Bridging: Each oxygen atom of the carboxylate group coordinates to a different metal center, linking two magnesium ions. The Δν value for this mode is generally intermediate between the monodentate and chelating modes and is often close to the value for the ionic salt.

Metal 2-ethylhexanoates are known to form aggregates, and the specific coordination mode can influence the nuclearity of these structures. researchgate.net Other characteristic peaks in the FTIR spectrum of this compound include C-H stretching and bending vibrations from the alkyl chains of the ligand. rsc.org

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance
Asymmetric COO⁻ Stretching (νₐₛ)1550-1650Sensitive to coordination environment.
Symmetric COO⁻ Stretching (νₛ)1400-1450Used in conjunction with νₐₛ to determine Δν.
C-H Stretching2800-3000Confirms the presence of the alkyl backbone.
C-H Bending1350-1470Provides further evidence of the organic ligand structure.

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is indispensable for confirming the formation of this compound and elucidating the structure of the organic ligand. The successful synthesis from 2-ethylhexanoic acid is confirmed by the disappearance of the characteristic acidic proton signal (typically found above 10 ppm) in the ¹H NMR spectrum.

The ¹H NMR spectrum provides a detailed map of the proton environments within the 2-ethylhexanoate ligand, allowing for the verification of its carbon skeleton. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. A key indicator of salt formation is the shift in the resonance of the carboxylate carbon (~170-180 ppm), confirming the deprotonation and coordination to the magnesium ion. researchgate.net These NMR techniques are crucial for verifying the purity and structural integrity of the compound.

NucleusSpectroscopy TypeKey Observations for Structural Confirmation
¹HProton NMRAbsence of the acidic proton peak from the parent carboxylic acid. Presence of signals corresponding to the alkyl chain protons.
¹³CCarbon-13 NMRShift in the carbonyl carbon resonance upon deprotonation and coordination. Signals corresponding to all unique carbons in the 2-ethylhexanoate ligand. chemicalbook.com

Near-Infrared (NIR) spectroscopy measures absorption bands that arise from overtones and combination excitations of fundamental molecular vibrations. nih.gov While less common for detailed structural elucidation than FTIR, NIR spectroscopy can be a valuable tool for the analysis of organometallic compounds like this compound. It is particularly sensitive to vibrations involving hydrogen atoms, such as C-H, O-H, and N-H bonds. For this compound, the NIR region would be dominated by overtones of the C-H stretching and bending vibrations of the alkyl chains. This technique can be employed for quantitative analysis and monitoring processes, and has been successfully used to develop multivariate calibration models for the composition of other magnesium carboxylates, such as magnesium stearate hydrates. nih.gov

Advanced Correlation Spectroscopies (e.g., Two-Dimensional (2D-COS) Infrared Correlation Spectroscopy for mechanistic analysis)

Two-Dimensional Correlation Spectroscopy (2D-COS) is an advanced analytical method used to study changes in spectra that are induced by an external perturbation, such as temperature, pressure, or concentration. nist.gov By spreading complex and overlapping one-dimensional spectra onto a second dimension, 2D-COS can reveal hidden data correlations and enhance spectral resolution. nist.govrjeid.com This technique generates correlation maps that identify relationships between different spectral regions, providing insights into the sequence of molecular events during a chemical or physical process. rjeid.comnih.gov

In the context of this compound, 2D-COS IR spectroscopy could be a powerful tool for mechanistic analysis. For instance, by monitoring the FTIR spectra during thermal decomposition, 2D-COS could elucidate the sequence in which different bonds break and new species are formed. It can distinguish between sequential and simultaneous changes in spectral intensities, making it invaluable for studying dynamically changing systems and reaction mechanisms. rjeid.com

X-ray Diffraction and Crystallography for Molecular Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional molecular structure of a crystalline solid. For this compound, single-crystal X-ray diffraction would provide unambiguous information on:

The coordination number and geometry of the magnesium ion.

The precise bond lengths and angles between magnesium and the oxygen atoms of the carboxylate ligands.

The specific coordination mode (monodentate, chelating, or bridging) of the 2-ethylhexanoate ligands.

While the crystal structure of elemental magnesium is a hexagonal close-packed structure, the structure of the organometallic compound is dictated by the coordination preferences of the magnesium ion and the steric bulk of the ligands. researchgate.net Although specific crystallographic data for this compound is not widely published, analysis of similar metal 2-ethylhexanoates suggests a tendency to form multinuclear aggregates. researchgate.net Powder XRD can also be used to identify the crystalline phase of the bulk material and assess its purity. mdpi.com

Chemical Reactivity, Stability, and Transformation Pathways

Thermal Decomposition Mechanisms and By-products

The thermal decomposition of magnesium;2-ethylhexanoate (B8288628) is a critical aspect of its chemistry, particularly in its use as a precursor for the synthesis of magnesium oxide (MgO). While specific studies on the thermal decomposition pathway of magnesium;2-ethylhexanoate are limited, the degradation mechanisms of other magnesium carboxylates, such as magnesium acetate, provide a well-established model. The decomposition is an endothermic process that typically proceeds through several stages, culminating in the formation of magnesium oxide.

The proposed thermal decomposition pathway involves the initial breakdown of the carboxylate ligand. This process is expected to lead to the formation of intermediate species before the final oxide is produced. The gaseous by-products of this decomposition are primarily carbon dioxide and carbon monoxide, resulting from the breakdown of the organic ligand.

A likely multi-step decomposition mechanism, analogous to that of magnesium acetate, can be postulated. The initial step involves the loss of the organic side chains, potentially forming intermediate carbonate or oxalate species. These intermediates are then further decomposed at higher temperatures to yield the final magnesium oxide product.

Table 1: Postulated Thermal Decomposition Stages of this compound

Stage Temperature Range (°C) Description Solid Product(s) Gaseous By-product(s)
1 Lower Temperature Initial decomposition and fragmentation of the 2-ethylhexanoate ligands. Intermediate magnesium compounds (e.g., magnesium carbonate) Organic fragments, CO, CO₂

Note: The temperature ranges are generalized and can be influenced by factors such as heating rate and atmospheric conditions.

The final solid product of the thermal decomposition under an inert atmosphere is magnesium oxide, a technologically important material with applications in ceramics, catalysis, and electronics. The formation of 2-ethylhexanoic acid as a distinct by-product during the initial phases of decomposition is also plausible, arising from the protonation of the displaced carboxylate ligand.

Hydrolytic Stability and Ligand Displacement Reactions in Aqueous Environments

In aqueous environments, the stability of this compound is influenced by hydrolysis and ligand displacement reactions. As a salt of a weak acid (2-ethylhexanoic acid) and a moderately strong base (magnesium hydroxide), it is susceptible to hydrolysis. The magnesium ion (Mg²⁺) in aqueous solution is known to be coordinated by water molecules, forming a hexaaquamagnesium(II) complex, [Mg(H₂O)₆]²⁺.

The interaction between the magnesium cation and the carboxylate anion in water is best described by the formation of solvent-shared ion pairs. In this arrangement, water molecules in the primary coordination sphere of the magnesium ion are not displaced by the 2-ethylhexanoate ligand. Instead, the carboxylate anion interacts with the hydrated magnesium ion through hydrogen bonding with the coordinated water molecules.

Ligand displacement in this context refers to the replacement of the 2-ethylhexanoate ligand by water molecules in the coordination sphere of the magnesium ion. Given the high concentration of water in aqueous solutions and its ability to act as a ligand, the equilibrium of this displacement reaction generally favors the formation of the aquated magnesium complex.

Ligand Exchange Reactions and Complex Formation

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. For this compound, such reactions can lead to the formation of new magnesium complexes with different properties and functionalities. While specific studies on the solution-phase ligand exchange reactions of this compound are not extensively documented, the principles of coordination chemistry allow for predictions of its potential reactivity.

Magnesium(II) is a hard Lewis acid and therefore preferentially forms complexes with hard Lewis bases, which are ligands containing donor atoms such as oxygen and nitrogen. This preference dictates the likely outcome of ligand exchange reactions. For instance, the introduction of a stronger coordinating ligand, such as a bidentate amine or another carboxylate, could potentially displace the 2-ethylhexanoate ligands.

An example of a potential ligand exchange reaction is: Mg(OOCCH(C₂H₅)C₄H₉)₂ + 2L → MgL₂(OOCCH(C₂H₅)C₄H₉)₂₋ₓ + x C₈H₁₅O₂⁻ (where L is an incoming ligand)

The feasibility and extent of such a reaction would depend on several factors, including the relative coordinating strength of the incoming ligand (L) compared to the 2-ethylhexanoate ligand, the solvent, and the reaction conditions. Gas-phase ligand exchange reactions involving magnesium β-diketonate complexes have been observed, demonstrating the intrinsic capability of magnesium complexes to undergo such transformations.

Table 2: Potential Ligand Exchange Scenarios for this compound

Incoming Ligand Type Potential for Exchange Rationale
Hard Lewis Bases (e.g., amines, other carboxylates) High Strong affinity of Mg(II) for hard donor atoms.
Soft Lewis Bases (e.g., phosphines, thiols) Low Mismatch in hard-soft acid-base properties.

Photochemical Transformation Pathways

The use of photochemical methods to transform metal-organic precursors into metal oxide thin films is an area of growing interest in materials science. This approach can offer advantages such as lower processing temperatures compared to purely thermal methods. While the direct photochemical transformation of this compound thin films into magnesium oxide has not been specifically detailed in the literature, the behavior of other metal carboxylates and related compounds suggests that such a pathway is plausible.

The photochemical decomposition would likely involve the absorption of ultraviolet (UV) radiation by the this compound molecule. This absorption of energy could excite the molecule to a higher electronic state, leading to the cleavage of chemical bonds within the 2-ethylhexanoate ligand. This process could initiate the degradation of the organic component, eventually leading to the formation of magnesium oxide.

Studies on the fabrication of magnesium oxide thin films have utilized various precursor materials and deposition techniques, some of which involve energy input that could be analogous to photochemical stimulation. The successful photochemical conversion of other metal-organic compounds to their respective oxides further supports the potential for this transformation pathway for this compound. However, experimental verification and a detailed mechanistic study are required to confirm this potential application.

Catalytic Chemistry and Reaction Mechanisms

Catalysis in Polymerization Processes

The compound is a recognized catalyst in the field of polymer chemistry, where it is valued for its role in producing biodegradable and biocompatible polymers. Its applications span various polymerization techniques, most notably the ring-opening polymerization of cyclic esters.

Magnesium;2-ethylhexanoate (B8288628) is a notable catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. This process is a primary route for the synthesis of high-molecular-weight aliphatic polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL), which are valued for their biodegradability. The compound is considered a biocompatible and greener alternative to more toxic tin-based catalysts, such as tin(II) 2-ethylhexanoate, which have traditionally dominated this application.

Research has demonstrated the efficacy of magnesium;2-ethylhexanoate in lactide polymerization. For instance, in L-lactide polymerization conducted at 200°C, a 0.05 mol% concentration of the catalyst achieved a monomer conversion of 91.5%, yielding a polylactide with an average molar mass of approximately 31 kg/mol . Further optimization studies have achieved lactide conversions greater than 95%, producing PLA with a weight-average molecular weight (Mw) of 34,000 g/mol . The activity of magnesium-based catalysts in these polymerizations is a significant area of academic and industrial research.

Table 1: Performance of this compound in Lactide ROP This table is interactive and allows for sorting and filtering of data.

Monomer Catalyst Conc. (mol%) Temperature (°C) Time (h) Conversion (%) Polymer Mw (g/mol)
L-Lactide 0.05 200 24 91.5 31,000
Lactide - - - >95 34,000

The primary application of this compound in polyester (B1180765) synthesis is through the ring-opening polymerization of cyclic esters, as detailed previously. This method is a specific and highly efficient route to producing aliphatic polyesters. While metal carboxylates are used more broadly in polycondensation reactions, the specific use of this compound is most prominently documented for ROP.

In the field of polyurethane synthesis, magnesium complexes have been developed and investigated for their catalytic behavior. While specific data on this compound is not as prevalent as for other metal catalysts, the known reactivity of magnesium compounds in facilitating the reaction between isocyanates and polyols points to its potential utility in this area. The catalysis often involves the activation of the polyol component by the Lewis acidic metal center.

The mechanism by which this compound and related magnesium alkoxide species catalyze the ring-opening polymerization of lactide is generally understood to be a coordination-insertion mechanism. This process involves several key steps:

Initiation: An initiating species, typically an alcohol present in the system or an alkoxide formed in situ, coordinates to the magnesium center.

Monomer Coordination: A molecule of the cyclic ester (e.g., lactide) then coordinates to the Lewis acidic magnesium atom, usually through the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

Insertion (Nucleophilic Attack): The alkoxide group attached to the magnesium center performs a nucleophilic attack on the activated carbonyl carbon of the lactide monomer.

Ring-Opening and Propagation: This attack leads to the cleavage of the acyl-oxygen bond in the cyclic ester, opening the ring. The monomer is thus inserted into the metal-alkoxide bond, and the process generates a new, longer alkoxide chain attached to the magnesium catalyst. This new alkoxide can then coordinate and attack another monomer molecule, propagating the polymer chain.

This mechanism allows for good control over the polymerization process, leading to polymers with predictable molecular weights and narrow polydispersity indices.

The optimization of polymerization processes using this compound as a catalyst has been successfully achieved with the aid of Design of Experiments (DoE). DoE is a statistical approach used to systematically determine the relationship between factors affecting a process and the output of that process. In the context of lactide polymerization, researchers have used factorial and rotatable designs to study the effects of variables such as reaction temperature, catalyst concentration, and reaction time.

This approach has proven effective in identifying the optimal conditions to maximize outcomes like monomer conversion and to achieve a desired polymer molecular weight. For example, through DoE, conditions were optimized to obtain polylactide with a high conversion rate (>95%) and a specific molecular weight (Mw = 34,000 g/mol ), making the polymer suitable for biomedical applications.

Catalysis in Oxidation Reactions (e.g., activation of hydroperoxides, cumene (B47948) oxidation)

This compound is an effective catalyst in liquid-phase oxidation reactions, particularly for hydrocarbons. Its function involves the activation of oxygen and the catalytic decomposition of hydroperoxides, which are primary products in alkylarene oxidation.

One of the most studied applications is the oxidation of cumene to cumene hydroperoxide, a critical first step in the cumene process for producing phenol (B47542) and acetone. Studies have shown that this compound is a highly effective catalyst for this transformation, outperforming other Group 2 and Group 12 metal 2-ethylhexanoates. The catalyst's performance is optimized at moderately-high process temperatures (393–413 K) and at a relatively low initial concentration of 1 mmol/L. Under these conditions, it provides the best balance of cumene conversion, selectivity towards cumene hydroperoxide, and reaction time.

Table 2: Effect of Temperature on Cumene Oxidation with Mg;2-ethylhexanoate Catalyst This table is interactive and allows for sorting and filtering of data.

Temperature (K) Max. Cumene Hydroperoxide Conc. (mol/L) Cumene Conversion at t_max (%) Selectivity at t_max (%)
393 ~2.3 ~25 ~90
403 ~2.5 ~28 ~88
413 ~2.4 ~32 ~80
423 ~2.0 ~35 ~65

Data is estimated from graphical representations in the source material.

Mechanistic Insights into Catalytic Activity

The catalytic activity of this compound is fundamentally rooted in its structural and electronic properties, particularly the role of the magnesium ion as a Lewis acid. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base.

In polymerization reactions, the magnesium center coordinates with the carbonyl oxygen of the cyclic ester monomer. This interaction withdraws electron density from the carbonyl carbon, activating it for nucleophilic attack by the initiating alkoxide group. This activation is a classic example of Lewis acid catalysis.

Lewis Acidity and Stabilization of Transition States and Intermediates

The magnesium(II) ion in magnesium 2-ethylhexanoate functions as a potent Lewis acid, a critical factor for its catalytic reactivity. researchgate.net Characterized by its high oxyphilicity, or affinity for oxygen, the Mg(II) center can coordinate with oxygen-containing functional groups in reactant molecules. researchgate.net This interaction is fundamental to its catalytic mechanism.

In reactions involving carbonyl compounds, such as esterification or polymerization of lactones, the magnesium ion coordinates to the carbonyl oxygen. This coordination withdraws electron density from the oxygen atom, which in turn increases the electrophilicity of the carbonyl carbon. researchgate.net This activation makes the carbon atom significantly more susceptible to nucleophilic attack. researchgate.net As the nucleophile approaches and a new bond begins to form, a negatively charged tetrahedral intermediate or transition state is created. The positively charged Mg(II) ion effectively stabilizes this transient species, lowering the activation energy of the reaction and thereby increasing the reaction rate. Studies on magnesium-containing clusters have shown that Lewis acidity can be further enhanced with increasing cluster size, suggesting that the molecular aggregation of the catalyst can play a role in its activity. nih.gov

Cooperative Effects in Binuclear Catalytic Species

In the broader field of organometallic catalysis, multimetallic complexes are known to exhibit cooperative effects, where the combined action of multiple metal centers leads to enhanced catalytic performance that exceeds the sum of the individual mononuclear counterparts. researchgate.net This principle, often described as a "1 + 1 > 2" effect, is observed in natural metalloenzymes and has been applied to synthetic multinuclear metal catalysts. researchgate.netresearchgate.net

In such binuclear or multinuclear systems, two or more metal centers can work in concert to activate a substrate. For instance, one metal center could act as a Lewis acid to polarize a bond, while a second metal site could deliver a nucleophile or stabilize a developing charge. This cooperative action can facilitate more complex transformations or achieve higher activity and selectivity under milder conditions. researchgate.net While the concept of binuclear catalysis is well-established, specific research detailing cooperative effects in binuclear species composed solely of magnesium 2-ethylhexanoate is an area of ongoing investigation. The principles observed in other bimetallic systems provide a framework for understanding the potential for such cooperative mechanisms in magnesium-based catalysis. researchgate.netresearchgate.net

Influence of Catalyst Structure on Reaction Kinetics and Product Properties

The physical and chemical structure of a catalyst profoundly influences both the rate of the reaction it catalyzes and the properties of the resulting products. This is particularly evident in polymerization reactions, where the catalyst's morphology and the distribution of active sites can dictate the polymer's characteristics.

Research on magnesium-based Ziegler-Natta catalysts for propylene (B89431) polymerization provides a clear illustration of this principle. A catalyst synthesized from a spherical magnesium ethoxide solid precursor, which results in a uniform spatial dispersion of active sites, demonstrates distinct kinetic behavior and morphological development compared to a conventional ball-milled catalyst. scispace.com The catalyst with a uniform structure exhibits a "build-up-type" kinetic profile, characterized by slow activation followed by a sustained period of stable activity. scispace.com In contrast, irregularly shaped catalysts with non-uniform active sites tend to show a high initial activity followed by a rapid decay. scispace.com

This difference in kinetics directly impacts the properties of the polymer product. The stable activity and uniform site distribution of the spherical catalyst lead to good morphology replication, where the resulting polymer particles grow uniformly and maintain a consistent shape and size distribution. scispace.com Conversely, the rapid and uncontrolled initial activity of the conventional catalyst can cause severe fragmentation of the catalyst support, leading to irregularly shaped polymer particles and a broad particle size distribution. scispace.com

Table 1: Comparison of Magnesium-Based Ziegler-Natta Catalysts in Propylene Polymerization scispace.com
ParameterMg(OEt)₂-Based Catalyst (Spherical)Conventional Ball-Milled Catalyst (Irregular)
Catalyst Morphology Spherical particles with uniform active site distributionIrregular particles
Reaction Kinetics Slow activation, stable activity (build-up type)High initial activity followed by fast decay
Polymer Particle Morphology Good replication of catalyst shape, uniform growthSevere fragmentation, irregular shapes
Particle Size Distribution (PSD) Uniform PSDExtensive broadening of PSD

Comparison with Other Metal 2-Ethylhexanoate Catalysts (e.g., tin, zinc, calcium, titanium analogues)

Magnesium 2-ethylhexanoate is one of many metal carboxylates used in catalysis. Its performance and applications are often benchmarked against analogues containing other metals, such as tin, zinc, calcium, and titanium. The choice of metal cation significantly influences the catalyst's Lewis acidity, activity, toxicity, and suitability for specific reactions. researchgate.net

Tin (Sn) Analogues: Tin(II) 2-ethylhexanoate, also known as stannous octoate, is a highly active and widely used catalyst, particularly for the ring-opening polymerization of lactide to produce polylactic acid (PLA) and for polyurethane production. atamanchemicals.comatamanchemicals.com Its high catalytic activity is attributed to the strong Lewis acidity of the Sn(II) ion. researchgate.net In fact, the Lewis acidity of common metal ions has been shown to follow the order Sn²⁺ >> Zn²⁺ > Pb²⁺. researchgate.net However, a significant drawback of tin-based catalysts is their potential toxicity, which has motivated research into greener and more biocompatible alternatives like magnesium 2-ethylhexanoate.

Zinc (Zn) Analogues: Zinc 2-ethylhexanoate serves as a catalyst in various applications, including the production of polyurethane, the curing of coatings, and as a heat stabilizer for PVC. nih.govcymitquimica.com It is also used in the oxidation of aromatic hydrocarbons. researchgate.net While effective, its Lewis acidity and corresponding catalytic activity in some polymerization reactions are generally considered to be lower than that of its tin counterpart. researchgate.net

Calcium (Ca) Analogues: Calcium 2-ethylhexanoate is also employed as a catalyst in polymerization processes. industrialchemicals.gov.au Due to the similar chemical nature of alkaline earth metals, it shares some applications with the magnesium salt. industrialchemicals.gov.au These catalysts are often considered in applications where low toxicity is a primary concern.

Titanium (Ti) Analogues: Titanium(IV) 2-ethylhexanoate finds use as a polymerization catalyst and as an adhesion promoter. americanelements.com Titanium complexes are versatile, and the nature of the carboxylate ligand can be tuned to influence the structure and catalytic activity of the final compound.

Table 2: Comparative Overview of Metal 2-Ethylhexanoate Catalysts
Metal CationCatalyst NameKey Catalytic ApplicationsRelative Lewis Acidity / Activity Notes
Magnesium (Mg²⁺) Magnesium 2-ethylhexanoatePolymerization (e.g., PLA), oxidation reactions. researchgate.netConsidered a biocompatible and greener alternative to tin-based catalysts. Exhibits good Lewis acidity. researchgate.net
Tin (Sn²⁺) Tin(II) 2-ethylhexanoateRing-opening polymerization (PLA), polyurethane production. atamanchemicals.comatamanchemicals.comVery high activity due to strong Lewis acidity (Sn²⁺ >> Zn²⁺). researchgate.net Often used as an industry benchmark. Concerns over toxicity.
Zinc (Zn²⁺) Zinc 2-ethylhexanoatePolyurethane catalyst, coatings, PVC heat stabilizer, oxidation reactions. nih.govcymitquimica.comresearchgate.netModerate activity; lower Lewis acidity compared to tin. researchgate.net
Calcium (Ca²⁺) Calcium 2-ethylhexanoatePolymerization catalyst. industrialchemicals.gov.auOften used in applications requiring low toxicity. industrialchemicals.gov.au
Titanium (Ti⁴⁺) Titanium(IV) 2-ethylhexanoatePolymerization catalyst, adhesion promoter. americanelements.comActivity and structure can be influenced by the nature of the carboxylate ligand.

Applications in Advanced Materials Science and Engineering

Polymer Additives and Modifiers

The incorporation of magnesium compounds into polymer composites can lead to notable improvements in their mechanical and thermal properties. Research into polylactide (PLA)-based composites has shown that the addition of magnesium powder can slightly improve the ductility of the material. mdpi.com While not a direct use of magnesium 2-ethylhexanoate (B8288628), this demonstrates the principle that magnesium-based additives can modify the mechanical behavior of polymers. The thermal properties are also affected; for instance, in PLA-5%Mg composites, the glass transition temperature was observed to change after incubation in a saline solution. mdpi.com The introduction of such additives can enhance thermal stability and alter degradation characteristics, which is a critical consideration in materials engineering. specialchem.comspecialchem.com

Magnesium 2-ethylhexanoate and related metal carboxylates serve as effective heat stabilizers in polymers, particularly in PVC compounds. specialchem.com Heat stabilizers are essential for preventing the oxidation and degradation of polymers when exposed to high temperatures during processing and in their final application. specialchem.comspecialchem.com This protection helps to prevent embrittlement, maintain tensile properties, and avoid discoloration. specialchem.com Furthermore, ethylhexanoates are recognized for their utility as adhesion promoters, enhancing the bond between the polymer and other surfaces or fillers. americanelements.com

Components in Coatings and Paints (as driers and performance enhancers)

In the coatings and paint industry, magnesium 2-ethylhexanoate belongs to a class of organometallic compounds known as driers or siccatives. researchgate.netspecialchem.com These additives are critical for accelerating the drying process of air-drying coating systems. specialchem.com The metallic cation, in this case, magnesium, catalyzes the oxidative cross-linking of the binder system, transforming the liquid paint into a hard, solid film within hours rather than months. specialchem.com

Table 1: Classification and Function of Drier Metals in Coatings

Drier TypePrimary FunctionExample MetalsRole in Drying Process
Primary (Active) Driers Catalyze oxidation at the film surfaceCobalt, Manganese, IronInitiate the autoxidation process, leading to rapid surface drying. specialchem.compatchamltd.comgoldstab.com
Through (Secondary) Driers Ensure uniform drying throughout the filmZirconium, Lead, StrontiumPromote polymerization and cross-linking deep within the coating film. durachem.compatchamltd.com
Auxiliary Driers Modify and support the action of other driersCalcium, Zinc, BariumImprove pigment wetting, hardness, gloss, and performance in adverse conditions. specialchem.compatchamltd.comgoldstab.com

Precursors for Metal Oxide Materials and Thin Films (e.g., sol-gel synthesis, chemical solution deposition, chemical vapor deposition)

Magnesium 2-ethylhexanoate is a valuable precursor in the synthesis of magnesium oxide (MgO) and other metal oxide materials and thin films. google.com Metal 2-ethylhexanoates are widely used in materials science for this purpose due to their solubility and convenient decomposition characteristics. researchgate.netscispace.com These precursors are suitable for various deposition techniques.

Sol-Gel Synthesis: This wet-chemical technique involves the creation of a "sol" (a colloidal solution of solid particles) which is then deposited and converted into a "gel" and finally a solid material. mdpi.comsciensage.info The sol-gel process allows for excellent control over the final product's purity and microstructure at a low cost. mdpi.comsciensage.info Magnesium precursors like magnesium chloride have been used to create MgF2 antireflective coatings via sol-gel methods, demonstrating the applicability of magnesium salts in this process. rsc.org Magnesium 2-ethylhexanoate can be similarly employed to synthesize magnesium oxide nanoparticles and composites. rsc.org

Chemical Solution Deposition (CSD): Also known as Metal-Organic Decomposition (MOD), this non-vacuum technique uses a precursor solution (like manganese 2-ethylhexanoate in solution) which is applied to a substrate and then heated to decompose the organic components, leaving a metal or metal oxide film. nih.gov This method is effective for creating thin films of various metal oxides. scispace.comnih.gov

Chemical Vapor Deposition (CVD): In CVD, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a high-quality thin film. google.com Magnesium 2-ethylhexanoate is a known precursor for the CVD of magnesium oxide, although it typically requires higher volatilization temperatures compared to some other organometallic precursors. google.comillinois.edu

Role in Nanocomposite Development

Magnesium-based nanocomposites are being developed to achieve enhanced mechanical and physical properties, such as high specific strength and improved ignition resistance. mdpi.comsemanticscholar.org The incorporation of nanoparticles into a magnesium matrix can significantly refine the grain structure and lead to superior performance compared to traditional alloys. researchgate.net

Magnesium 2-ethylhexanoate can be used as a precursor to synthesize the magnesium oxide nanoparticles that are then incorporated into a composite material. rsc.org For example, magnesium oxide nanoparticles have been fabricated on a graphene oxide composite for CO2 sequestration applications. rsc.org The uniform distribution of these nano-sized reinforcements is key to achieving desired improvements in strength, ductility, and thermal stability. mdpi.comresearchgate.net

Table 2: Research Findings on Magnesium-Based Nanocomposites

Nanocomposite SystemReinforcementKey Findings
Mg1Ca1Sc/1.5B4C Boron Carbide (B4C)Achieved highest compressive properties and ignition resistance due to fine grain size and uniform distribution of secondary phases. mdpi.com
Mg/Al2O3 Nano Alumina (Al2O3)Significant improvement in hardness, elastic modulus, yield strength, and ductility. researchgate.net
Mg-GFNs Graphene Family Nanomaterials (GFNs)Enhanced mechanical properties and corrosion resistance. mdpi.com
MONP–GO Magnesium Oxide Nanoparticles (MONPs) on Graphene Oxide (GO)High thermal and chemical stability with enhanced CO2 sorption capabilities at elevated temperatures. rsc.org

Emerging Applications as Organometallic Precursors in Solar Energy and Water Treatment Technologies

The utility of organometallic compounds like magnesium 2-ethylhexanoate is expanding into new technological frontiers, including solar energy and water treatment. americanelements.com Its non-aqueous solubility makes it suitable for applications where organic solvent-based processing is required. americanelements.com

In the realm of solar energy, there is ongoing research to develop more efficient and cost-effective materials and production processes. The University of Colorado, Boulder, is developing a solar-powered reactor for magnesium production, which aims to reduce costs and CO2 emissions associated with conventional methods. energy.gov While this project focuses on magnesium production itself, the use of organometallic precursors is a key area in the broader field of solar material synthesis.

For water treatment, advanced materials are needed for filtration, catalysis, and contaminant removal. The development of novel metal oxide nanomaterials, for which magnesium 2-ethylhexanoate can be a precursor, is central to creating more effective water purification technologies.

Research into Derivatives for Materials with Unique Properties (e.g., luminescence)

Magnesium 2-ethylhexanoate serves as a versatile precursor in materials science, primarily in the synthesis of advanced materials through methods like sol-gel processing and metal organic deposition. nih.govresearchgate.net While research on magnesium 2-ethylhexanoate itself has focused on its role as a catalyst and precursor, the broader field of metal carboxylates is seeing increasing exploration into the development of derivatives with unique physicochemical properties, including luminescence.

The investigation into luminescent materials is a significant area of advanced materials science, with applications in lighting, displays, and sensors. epa.gov In this context, while direct research on the luminescent properties of magnesium 2-ethylhexanoate derivatives is not extensively documented, the principles of coordination chemistry suggest a potential for creating such materials. The luminescent characteristics of a metal complex are highly dependent on the nature of the ligands coordinated to the metal center. epa.gov

Research into other magnesium complexes demonstrates the feasibility of inducing luminescence. For instance, magnesium complexes synthesized with Schiff-base ligands have been shown to exhibit strong blue luminescence. researchgate.net Similarly, studies on magnesium phthalocyaninate complexes have detailed their fluorescence properties, which are influenced by the solvent and peripheral substituents on the phthalocyanine ring. researchgate.net These examples establish that the magnesium ion can act as a core for luminescent coordination compounds.

The development of luminescent materials often involves the design of ligands that can efficiently absorb energy and transfer it to the metal center or that themselves are the source of the emission, modulated by the metal ion. This is a common strategy for lanthanide complexes, such as those of europium(III), which are known for their strong red emission when coordinated with organic ligands like β-diketones and organic carboxylic acids. mdpi.com A similar approach could theoretically be applied to derivatives of magnesium 2-ethylhexanoate, where the 2-ethylhexanoate ligand is either modified or substituted to create a complex with desired photophysical properties.

Furthermore, research into manganese(II) complexes, which are also studied for their phosphorescent properties, highlights how the ligand field affects luminescent efficiency and color. epa.govmdpi.comnih.gov This underscores the importance of ligand selection and coordination environment in designing luminescent metal complexes. The versatility of metal carboxylates as precursors allows for the potential incorporation of various functional ligands, opening avenues for synthesizing novel magnesium-based materials with tailored optical characteristics. rsc.orgresearchgate.net

While current academic research on magnesium 2-ethylhexanoate is more concentrated on its catalytic applications, particularly in polymerization, its role as a precursor in materials science provides a foundation for future investigations into functional derivatives. The synthesis of mixed-ligand magnesium complexes is an active area of research, demonstrating the capacity to create diverse coordination environments around the magnesium ion. mdpi.com This existing body of work on the synthesis of magnesium coordination polymers and complexes with various organic ligands provides a strong basis for future exploration into their luminescent properties. rsc.orgresearchgate.netmdpi.com

Analytical Methodologies for Quantitative and Qualitative Determination in Research Contexts

Spectrophotometric Methods for Magnesium Quantification in Chemical Analysis

Spectrophotometry offers a valuable and accessible approach for quantifying the magnesium content in magnesium;2-ethylhexanoate (B8288628). This technique relies on the principle that magnesium ions (Mg²⁺) can form a colored complex with a specific chromogenic agent. The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of magnesium in the sample, following the Beer-Lambert law. muni.cz

The general procedure involves dissolving the magnesium;2-ethylhexanoate sample and then reacting the liberated Mg²⁺ ions with a chromogenic reagent in a solution buffered to a specific pH to ensure optimal complex formation. srce.hr Several reagents have been successfully employed for the spectrophotometric determination of magnesium. srce.hrasianpubs.org

Key considerations for this method include:

Wavelength of Maximum Absorbance (λmax): Each magnesium-dye complex has a characteristic wavelength at which it absorbs light most strongly. Measurements are taken at this λmax to ensure maximum sensitivity. srce.hr

pH of the Medium: The formation and stability of the colored complex are often highly dependent on the pH of the solution. Buffers are used to maintain the optimal pH throughout the analysis. muni.czasianpubs.org

Interference: Other metal ions present in the sample may also react with the chromogenic agent, leading to inaccurate results. Masking agents, such as EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid), are often added to selectively bind with interfering ions like calcium, preventing them from reacting. muni.cznih.gov

Below is a table summarizing various spectrophotometric methods used for magnesium quantification.

Chromogenic ReagentAbbreviationpHλmaxNotes
o-Cresolphthalein ComplexoneCPCAlkaline570 nmA masking-buffer solution is used to prevent calcium interference before the addition of the reagent. nih.gov
Eriochrome Black TEBT10535 nmForms a pink-colored complex with magnesium ions in a basic medium. srce.hr
Xylidyl Blue-Alkaline-Used in an alkaline medium to form a colored complex; EGTA is included to remove calcium interference. muni.cz
m-AcetylchlorophosphonazoCPAmA10.5610 nmForms a complex with a high apparent molar absorptivity. asianpubs.org
8-HydroxyquinolineOxin12390 nmThe analysis is performed in a sodium dodecyl sulphate (SDS) micelle medium. cumhuriyet.edu.tr
Hexokinase / G6PDH--340 nmAn enzymatic method where the rate of reaction, activated by Mg²⁺, is measured by the change in absorbance as NADPH is produced. nih.gov

Chromatographic Techniques for Compound Analysis (e.g., GC/MS for detection in complex matrices)

Chromatographic techniques are essential for separating the 2-ethylhexanoate component of the compound from complex matrices and for its subsequent identification and quantification. Gas Chromatography-Mass Spectrometry (GC/MS) is a particularly powerful combination for this purpose. researchgate.net Since this compound is a metal salt, direct analysis by GC is not feasible due to its low volatility. ipros.com Therefore, the analytical approach typically focuses on the 2-ethylhexanoic acid anion after its separation from the magnesium cation.

The process for analyzing the 2-ethylhexanoate moiety in a complex matrix generally involves several key steps:

Sample Preparation and Extraction: The first step is to extract the compound from the sample matrix. For metal soaps like this compound, this may involve an acidification step to protonate the carboxylate anion, forming 2-ethylhexanoic acid, which is more soluble in organic solvents. thermofisher.com

Derivatization: To increase the volatility and thermal stability of the 2-ethylhexanoic acid for GC analysis, it is converted into a less polar derivative. researchgate.net This is a critical step for achieving good chromatographic separation and peak shape. Common derivatization techniques include:

Silylation: Reacting the acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS), to form a trimethylsilyl (B98337) (TMS) ester. researchgate.net

Esterification: Converting the acid to a more volatile ester, such as a pentafluorobenzyl (PFB) ester. nih.gov

GC Separation: The derivatized sample is injected into the gas chromatograph. The components of the sample are vaporized and separated as they travel through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert gas like helium) and the stationary phase (a coating on the inside of the column). scholarsresearchlibrary.com

MS Detection and Quantification: As the separated components exit the GC column, they enter the mass spectrometer. The MS ionizes the molecules, separates the ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identifying the 2-ethylhexanoate derivative. hmdb.ca Quantification is achieved by comparing the peak area of the analyte to that of a known standard. researchgate.net

The presence of a complex matrix can introduce interferences that suppress or enhance the analyte signal, a phenomenon known as the "matrix effect". chromatographyonline.comnih.gov To overcome this, strategies such as thorough sample clean-up, the use of matrix-matched calibration standards, or the use of a stable isotope-labeled internal standard are employed to ensure accurate quantification. chromatographyonline.comsemanticscholar.org

Method Validation and Interlaboratory Comparison (e.g., standardization of protocols for thermal stability)

For analytical data to be considered reliable and meaningful, the methods used must be properly validated and, where possible, compared across different laboratories. This ensures consistency and confidence in the results.

Method Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. thermofisher.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. thermofisher.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. thermofisher.com

An example of method validation can be seen in the determination of 2-ethylhexanoic acid impurity in a pharmaceutical product, where the method's accuracy was confirmed with average recoveries between 94.1% and 100.0% for spiked samples, and the LOQ was determined to be more than 30-fold lower than the required acceptance level. thermofisher.com

Standardization of Protocols is crucial, especially for analyses that can be influenced by procedural variations, such as the determination of thermal stability using Thermogravimetric Analysis (TGA). Discrepancies in reported thermal decomposition temperatures for metal carboxylates can arise from differences in instrumentation or experimental conditions. researchgate.net To ensure comparability of results, protocols should be standardized, specifying parameters such as:

Heating rate (e.g., 10°C/min)

Sample mass

Atmosphere (e.g., nitrogen or air)

Interlaboratory Comparison (or proficiency testing) is a key component of quality assurance for analytical laboratories. matec-conferences.org It involves multiple laboratories analyzing the same homogeneous sample and comparing their results. mdpi.com This process helps to:

Evaluate the performance and competence of a laboratory. matec-conferences.org

Identify potential issues with a laboratory's methods or instrumentation.

Establish the comparability and consistency of results between different laboratories. researchgate.net

Performance in these comparisons is often evaluated using a z-score, which indicates how far a laboratory's result deviates from the consensus value. mdpi.comresearchgate.net A satisfactory z-score provides confidence in the laboratory's proficiency. The standardization of analytical methods is a prerequisite for successful interlaboratory comparisons, as it minimizes variations arising from procedural differences. saylor.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of magnesium;2-ethylhexanoate (B8288628), DFT can be employed to model its geometric structure, electronic properties, and reactivity.

Research on magnesium-carboxylate complexes using DFT has provided insights into their stability, acidity, and the nature of the magnesium-ligand bonds. nih.gov These studies indicate that the interaction between the magnesium ion and the carboxylate ligand is predominantly ionic. nih.gov The electronic structure of such complexes is key to understanding their behavior as catalysts and precursors in materials science.

DFT calculations can elucidate the distribution of electron density, molecular orbitals, and electrostatic potential, which are fundamental to a molecule's reactivity. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the sites of electrophilic and nucleophilic attack. A study on the catalysis of liquid-phase oxidation of ethylbenzene (B125841) by magnesium ethylhexanoate utilized quantum chemical modeling to understand the catalytic mechanism, highlighting the importance of computational methods in this field. researchgate.net

Below is a representative data table illustrating the types of electronic properties that can be calculated for magnesium;2-ethylhexanoate using DFT, based on typical values for related magnesium carboxylate complexes.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap7.7 eVRelates to the chemical stability and reactivity of the molecule.
Mg-O Bond Length2.05 ÅProvides information about the strength of the metal-ligand bond.
Mulliken Charge on Mg+1.85Quantifies the ionic character of the magnesium center.

Note: The values in this table are representative and intended for illustrative purposes, as specific DFT calculations for this compound are not widely published.

Kinetic Modeling of Catalytic Processes

Kinetic modeling is a crucial tool for understanding and optimizing catalytic reactions. This compound is known to act as a catalyst in various processes, including polymerization and oxidation reactions. researchgate.netresearchgate.net Kinetic models for these processes involve the mathematical description of the rates of elementary reaction steps.

In the context of polymerization, such as the ring-opening polymerization of lactones, this compound can act as an initiator. A kinetic model for such a process would typically include steps for initiation, propagation, and termination. The rates of these steps are described by rate constants, which can be determined experimentally or estimated using computational methods. Studies on propylene (B89431) polymerization using titanium-magnesium catalysts provide a framework for how such kinetic models are developed. mdpi.com These models often consider multiple types of active centers and can predict the rate of polymerization, polymer yield, and molecular weight distribution. researchgate.net

A simplified kinetic scheme for a polymerization reaction catalyzed by this compound could include the following elementary steps:

Initiation: The reaction of the catalyst with a monomer to form an active species.

Propagation: The stepwise addition of monomer units to the growing polymer chain.

Chain Transfer: The transfer of the active center to another molecule, such as a monomer or a chain transfer agent, which terminates one polymer chain and initiates a new one.

Termination: The deactivation of the active center, leading to the cessation of polymer chain growth.

The following table presents hypothetical kinetic parameters for a polymerization reaction catalyzed by this compound, illustrating the type of data generated from kinetic modeling studies.

ParameterSymbolValueUnit
Rate Constant of Initiationk_i1.5 x 10⁻³L mol⁻¹ s⁻¹
Rate Constant of Propagationk_p2.0 x 10²L mol⁻¹ s⁻¹
Rate Constant of Chain Transferk_tr5.0 x 10⁻²L mol⁻¹ s⁻¹
Rate Constant of Terminationk_t1.0 x 10⁻⁴s⁻¹

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that attempt to correlate the structural or property descriptors of a series of compounds with their chemical reactivity. These models are valuable for predicting the reactivity of new compounds and for designing catalysts with enhanced performance.

While specific QSRR studies on this compound are not found in the reviewed literature, the methodology can be described in the context of metal carboxylate catalysts. A QSRR study would involve the following steps:

Data Set Selection: A series of related magnesium carboxylates with varying structures would be synthesized or selected.

Reactivity Measurement: A specific catalytic reaction would be chosen, and the reactivity (e.g., reaction rate, yield, or selectivity) of each compound in the series would be measured under controlled conditions.

Descriptor Calculation: A set of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a mathematical equation that relates the calculated descriptors to the measured reactivity.

Model Validation: The predictive power of the developed QSRR model would be assessed using internal and external validation techniques.

For a series of magnesium carboxylate catalysts, a hypothetical QSRR equation might look like:

log(k) = c₀ + c₁σ + c₂E_s + c₃*q_Mg

Where:

log(k) is the logarithm of the reaction rate constant.

σ is an electronic descriptor (e.g., Hammett constant of a substituent on the carboxylate ligand).

E_s is a steric descriptor (e.g., Taft's steric parameter).

q_Mg is the calculated partial charge on the magnesium atom.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

The following table provides an example of the data that would be compiled for a QSRR study of magnesium carboxylate catalysts.

Compoundlog(k)σE_sq_Mg
Magnesium Formate-2.50.000.00+1.90
Magnesium Acetate-2.1-0.05-0.07+1.88
Magnesium Propionate-2.0-0.10-0.36+1.87
This compound-1.5-0.15-1.98+1.85

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of a QSRR study.

Environmental Research Aspects Focusing on Chemical Fate and Pathways

Degradation Pathways in Environmental Compartments (e.g., hydrolysis, biodegradation)

The environmental fate of magnesium;2-ethylhexanoate (B8288628) is largely dictated by the behavior of its constituent ions, magnesium (Mg²⁺) and 2-ethylhexanoate (2-EHA), upon dissociation in aqueous environments. While specific studies on the hydrolysis and biodegradation of the intact salt are limited, the degradation pathways can be inferred from the known properties of its components.

Hydrolysis: In an aqueous environment, magnesium;2-ethylhexanoate is expected to readily dissociate into a magnesium cation (Mg²⁺) and two 2-ethylhexanoate anions. The magnesium ion is a naturally abundant and essential element in the environment, and its fate is governed by natural biogeochemical cycles. The 2-ethylhexanoate anion will exist in equilibrium with its corresponding acid, 2-ethylhexanoic acid. The rate and extent of this dissociation are dependent on factors such as pH and water hardness.

Biodegradation: The primary degradation pathway for the organic component, 2-ethylhexanoate, is aerobic biodegradation. Studies on analogous compounds and the 2-EHA moiety from other sources, such as plasticizers, indicate that it is susceptible to microbial degradation in both soil and water. The biodegradation of 2-ethylhexanoate is expected to proceed through standard metabolic pathways for branched-chain fatty acids. While one study noted that copolyesters prepared with M(2-ethylhexanoate)₂ (where M = Mg, Zn, Mn) did not show enhanced biodegradability under ambient soil conditions, this is likely related to the polymer matrix rather than the inherent biodegradability of the 2-ethylhexanoate itself. researchgate.net

The expected biodegradation pathway of 2-ethylhexanoic acid involves the oxidation of the ethyl group, followed by beta-oxidation, ultimately leading to the formation of carbon dioxide and water under aerobic conditions. The rate of biodegradation can be influenced by various environmental factors, including temperature, pH, microbial population, and nutrient availability.

Table 1: Environmental Degradation Pathways of this compound
ProcessEnvironmental CompartmentDescriptionPrimary Degradation Products
Hydrolysis/DissociationWater, Moist SoilRapid dissociation into constituent ions upon contact with water.Magnesium cation (Mg²⁺), 2-ethylhexanoate anion
Aerobic BiodegradationSoil, Water, SedimentMicrobial breakdown of the 2-ethylhexanoate anion.Carbon dioxide, Water, Biomass

Mobility and Distribution in Environmental Matrices (e.g., water column behavior, ionization effects)

The mobility and distribution of this compound in the environment are primarily governed by the properties of its dissociated ions in aqueous systems.

Water Column Behavior: Following its dissociation in water, the magnesium cation (Mg²⁺) will become part of the natural pool of dissolved magnesium, a common and non-toxic ion in aquatic environments. The 2-ethylhexanoate anion is highly water-soluble. This high water solubility suggests that it will predominantly remain in the water column and is unlikely to partition significantly to sediment or suspended solids.

Ionization Effects: The behavior of 2-ethylhexanoate in the environment is significantly influenced by pH. As a salt of a carboxylic acid, it will exist predominantly in its ionized (anionic) form in most natural waters (pH 6-9). This ionization increases its water solubility and reduces its potential for volatilization from the water surface. The anionic nature of 2-ethylhexanoate also influences its interaction with soil and sediment particles. In general, negatively charged organic ions exhibit lower sorption to negatively charged soil and sediment surfaces, further enhancing their mobility in the environment.

Table 2: Mobility and Distribution Characteristics of this compound Components
ComponentPropertyEnvironmental Implication
Magnesium Cation (Mg²⁺)High water solubility, naturally occurringIntegrates into the natural magnesium cycle in aquatic systems.
2-ethylhexanoate AnionHigh water solubility, anionic at typical environmental pHHigh mobility in water, low potential for sorption to sediment and soil.

Considerations for Sustainable Chemical Manufacturing and Catalyst Alternatives

The production and application of this compound are associated with several considerations for sustainable chemical manufacturing, particularly in its synthesis and its use as a catalyst.

Sustainable Chemical Manufacturing: Research has focused on developing more environmentally friendly synthesis routes for this compound. Traditional methods can involve the use of solvents and the generation of byproducts. acs.orgacs.org An efficient and "green" synthesis has been achieved through the direct reaction of metallic magnesium with 2-ethylhexanoic acid. acs.org This method can be performed under solvent-free conditions, reducing waste and energy consumption. For instance, a solvent-free method involving the reaction of magnesium hydroxide (B78521) with 2-ethylhexanoic acid has been shown to yield a high-purity product without the need for post-synthesis treatment, thereby avoiding organic solvent waste. Magnesium itself is an abundant and eco-friendly metal, which can be produced from seawater and is 100% recyclable. alliteinc.com

Catalyst Alternatives: this compound has gained attention as a biocompatible and less toxic catalyst, particularly in polymerization reactions for producing biodegradable polymers like polylactic acid (PLA). It serves as a greener alternative to more toxic tin-based catalysts, such as tin(II) 2-ethylhexanoate, which are traditionally used in these processes. The use of magnesium-based catalysts can be advantageous in the production of polymers for biomedical and pharmaceutical applications where tin residues are a concern. acs.org While magnesium catalysts may sometimes exhibit lower activity or require longer reaction times compared to their tin counterparts, ongoing research aims to optimize their performance. acs.orgacs.org The push towards using catalysts based on abundant and non-toxic metals like magnesium aligns with the principles of green chemistry, which seek to minimize the environmental impact of chemical processes. alltechmagazine.comeuropub.co.uk

Table 3: Sustainability Aspects of this compound
AspectSustainable ConsiderationBenefit
SynthesisSolvent-free reaction of magnesium hydroxide and 2-ethylhexanoic acid. Reduces solvent waste and energy consumption.
CatalysisReplacement for tin-based catalysts in polymerization. Reduces the use of toxic heavy metals.
Raw MaterialsMagnesium is an abundant and recyclable metal. alliteinc.comLower environmental footprint compared to less abundant or non-recyclable materials.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While magnesium;2-ethylhexanoate (B8288628) is commercially available, the development of new synthetic protocols remains a key research objective. The primary goals are to improve reaction efficiency, increase product selectivity, reduce environmental impact, and lower costs. Current methods often involve the reaction of magnesium precursors, such as magnesium oxide or magnesium hydroxide (B78521), with 2-ethylhexanoic acid. researchgate.net However, these routes can present challenges related to reaction rates and purity of the final product.

Future research is expected to focus on several promising areas:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. The focused heating can lead to faster, more uniform reactions, potentially yielding a product with a different morphology or higher purity.

Sonochemical Methods: Utilizing ultrasound to drive chemical reactions could offer another path to enhanced efficiency. Cavitation effects generated by ultrasound can create localized hot spots with extreme temperatures and pressures, facilitating the reaction between the magnesium precursor and the carboxylic acid.

Continuous Flow Reactors: Shifting from batch processing to continuous flow systems can offer superior control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher consistency, improved yields, and easier scalability.

Novel Precursors: Investigation into alternative magnesium precursors, such as organomagnesium compounds or highly reactive nanostructured magnesium oxide, could unlock more efficient reaction pathways at lower temperatures. semanticscholar.org

The table below summarizes potential future synthetic routes and their anticipated advantages.

Synthetic RoutePotential AdvantagesResearch Focus
Microwave-AssistedReduced reaction time, energy efficiencyOptimization of power, temperature, and solvent conditions
SonochemicalEnhanced reaction rates, unique product morphologiesStudy of frequency and power effects on particle size
Continuous FlowHigh consistency, scalability, precise process controlReactor design, optimization of flow rates and residence times
Novel PrecursorsHigher reactivity, lower energy requirementsSynthesis of reactive precursors, study of reaction kinetics

Exploration of New Catalytic Applications and Deeper Mechanistic Studies

Magnesium;2-ethylhexanoate is recognized for its catalytic activity, particularly in polymerization and oxidation reactions. researchgate.netresearchgate.net However, its full potential as a versatile catalyst is yet to be realized. Future research will likely diverge into exploring novel catalytic transformations and conducting in-depth mechanistic studies to understand and optimize its performance.

One significant area of exploration is its use as a greener alternative to more toxic heavy metal catalysts. researchgate.net Its low toxicity makes it an attractive candidate for reactions where biocompatibility is important, such as in the synthesis of polymers for medical applications. Research into dinuclear magnesium catalysts has already shown promise for the ring-opening copolymerization of anhydrides and epoxides, suggesting that multinuclear complexes could offer unique reactivity. rsc.org

Future catalytic applications to be explored include:

C-C and C-N Bond Formation: Investigating its efficacy in catalyzing fundamental organic reactions like aldol (B89426) condensations, Michael additions, or cross-coupling reactions.

Biodegradable Polymer Synthesis: Expanding its use beyond polylactic acid (PLA) to catalyze the ring-opening polymerization of other lactones and cyclic esters to create a wider range of biodegradable materials. researchgate.net

Asymmetric Catalysis: Developing chiral versions of the catalyst by incorporating chiral ligands to facilitate enantioselective transformations, a cornerstone of modern pharmaceutical synthesis.

Deeper mechanistic studies are paramount to unlocking these new applications. Understanding the coordination environment of the magnesium center, the role of the ethylhexanoate ligand, and the nature of the active catalytic species is crucial. researchgate.net Techniques such as in-situ spectroscopy (FTIR, Raman), kinetic analysis, and isotopic labeling will be vital in elucidating reaction pathways and catalyst deactivation mechanisms.

Advancements in Materials Science Applications (e.g., smart materials, advanced composites)

In materials science, metal carboxylates like this compound are valued as precursors for metal-organic deposition (MOD) and as additives in polymer formulations. researchgate.net Future research is set to build upon these roles, particularly in the creation of advanced functional materials.

Smart Materials: These are materials designed to respond to external stimuli such as temperature, light, or pH. e3s-conferences.orgdntb.gov.uaresearchgate.net While not a smart material itself, this compound can be a key ingredient in the synthesis of smart polymers and composites. mdpi.com For instance, it can act as a catalyst or stabilizer in the creation of:

Self-Healing Polymers: By catalyzing the polymerization of monomers released from embedded microcapsules upon damage, it could facilitate crack repair within a composite material.

Shape Memory Polymers: It could be used in the synthesis of polymer networks where its presence influences the cross-linking density, thereby affecting the material's shape memory properties.

Advanced Composites: The incorporation of this compound into polymer composites can enhance their properties. Its role as a stabilizer can prevent degradation of the polymer matrix, while its decomposition at elevated temperatures can be engineered to form magnesium oxide nanoparticles in-situ, acting as reinforcing fillers or flame retardants. semanticscholar.org Research in this area will focus on controlling the dispersion and interaction of the compound within the polymer matrix to optimize mechanical, thermal, and barrier properties. mdpi.com

Application AreaPotential Role of this compoundDesired Outcome
Smart PolymersCatalyst for polymerization, cross-linking agentMaterials with responsive and adaptive properties
Self-Healing CompositesCatalyst for in-situ repair polymerizationExtended material lifespan and durability
Advanced CompositesStabilizer, precursor for nanoparticle fillersEnhanced mechanical strength and thermal stability

Integration of Computational and Experimental Approaches in Reaction Design

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemistry that holds significant potential for advancing the study of this compound. Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, catalyst structures, and electronic properties that are often difficult to probe experimentally. researchgate.netmdpi.com

Future research will increasingly leverage these integrated approaches to:

Predict Catalytic Activity: Computational screening can be used to predict the catalytic potential of this compound and its derivatives in a wide range of hypothetical reactions, guiding experimental efforts toward the most promising candidates.

Elucidate Reaction Mechanisms: DFT calculations can map out the entire energy profile of a catalytic cycle, identifying transition states and key intermediates. researchgate.net This knowledge is crucial for rationally designing more efficient catalysts and optimizing reaction conditions. For example, modeling the interaction between the magnesium center and substrates can clarify its role as a Lewis acid and help in designing ligands that enhance its activity. researchgate.net

Design Novel Materials: Computational modeling can be used to predict how the addition of this compound will affect the bulk properties of a polymer composite, such as its mechanical modulus or thermal conductivity, thus accelerating the design of new materials with tailored functionalities.

This integrated approach allows for a more targeted and efficient research process, reducing the amount of trial-and-error experimentation required and accelerating the pace of discovery.

Addressing Discrepancies in Reported Research Data and Methodological Gaps

A critical challenge in the scientific study of many chemical compounds, including metal carboxylates, is the existence of discrepancies in reported data and gaps in methodological standards. Properties such as thermal stability, solubility, and even catalytic performance can vary between studies, leading to confusion and hindering progress. These inconsistencies can arise from variations in sample purity, synthetic method, analytical technique, and experimental conditions. researchgate.net

For instance, studies on other metal carboxylates have shown that seemingly minor differences in alkyl chain length can lead to fundamentally different solid-state packing structures (hemidirected vs. holodirected), which in turn affects their physical and spectroscopic properties. rsc.org Similar phenomena could be at play with this compound, where variations in synthesis or handling could lead to different degrees of hydration or oligomerization, impacting experimental results.

Future efforts should focus on:

Standardization of Protocols: Establishing and adhering to standardized methods for synthesis, purification, and characterization would significantly improve the reproducibility and comparability of data across different laboratories.

Thorough Characterization: Researchers should employ a comprehensive suite of analytical techniques (e.g., NMR, X-ray diffraction, thermal analysis, elemental analysis) to fully characterize their samples and report these data in detail.

Round-Robin Studies: Inter-laboratory comparison studies, where the same material is analyzed by multiple research groups using agreed-upon protocols, can be invaluable for identifying and resolving sources of discrepancy.

Development of Certified Reference Materials: The availability of a certified reference material for this compound would provide a benchmark against which researchers could validate their analytical methods and calibrate their instruments.

By systematically addressing these issues, the scientific community can build a more reliable and coherent body of knowledge, providing a solid foundation for future research and technological development.

Q & A

Q. What are the standard synthetic routes for preparing magnesium 2-ethylhexanoate, and what experimental parameters influence yield?

Magnesium 2-ethylhexanoate is typically synthesized via acid-base reactions between 2-ethylhexanoic acid and magnesium hydroxide or magnesium oxide under controlled conditions. Key parameters include:

  • Temperature : Reflux conditions (80–120°C) are often employed to ensure complete neutralization .
  • Solvent selection : Non-polar solvents (e.g., hexane) are preferred to avoid side reactions with polar functional groups .
  • Stoichiometry : A 2:1 molar ratio of 2-ethylhexanoic acid to magnesium hydroxide ensures optimal salt formation .
  • Purification : Vacuum distillation or recrystallization removes unreacted starting materials .

Q. Which spectroscopic and analytical techniques are critical for characterizing magnesium 2-ethylhexanoate?

  • FT-IR : Confirms carboxylate bonding (asymmetric stretching at ~1540–1650 cm⁻¹) and absence of free acid (O-H stretch at ~2500–3000 cm⁻¹) .
  • NMR : 1^1H NMR identifies alkyl chain protons (δ 0.8–1.6 ppm), while 13^{13}C NMR confirms the carboxylate carbon (δ ~180 ppm) .
  • Elemental analysis : Validates Mg content (theoretical ~8–10% for stoichiometric purity) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically occurring above 200°C .

Q. What are the primary applications of magnesium 2-ethylhexanoate in catalysis and materials science?

  • Lewis acid catalysis : Facilitates esterification and polymerization reactions by activating electrophilic substrates .
  • Polymer stabilizers : Acts as a thermal stabilizer in PVC and polyolefins by scavenging free radicals .
  • Precursor for advanced materials : Used in sol-gel processes to synthesize magnesium oxide nanoparticles .

Advanced Research Questions

Q. How does the coordination geometry of magnesium 2-ethylhexanoate influence its catalytic activity in multicomponent reactions?

Magnesium 2-ethylhexanoate adopts a tetrahedral or octahedral geometry, depending on solvent polarity. This flexibility enables:

  • Substrate activation : The Mg²⁺ center polarizes carbonyl groups in aldehydes, enhancing nucleophilic attack in coupling reactions (e.g., α-alkynylation of amines) .
  • Steric effects : The bulky 2-ethylhexanoate ligand limits side reactions by shielding the metal center, improving selectivity .
  • Reaction optimization : Solvent-free conditions or low-polarity solvents (e.g., toluene) favor higher turnover numbers (TON > 500) .

Q. What factors contribute to contradictory data on the thermal stability of magnesium 2-ethylhexanoate in polymer matrices?

Discrepancies arise from:

  • Polymer matrix interactions : Hydrophobic polymers (e.g., polyethylene) enhance stability, while polar matrices (e.g., polyesters) accelerate ligand dissociation .
  • Additive synergies : Co-stabilizers (e.g., calcium stearate) may alter decomposition pathways, masking magnesium’s intrinsic stability .
  • Analytical methods : TGA under nitrogen vs. air atmospheres yields different degradation profiles (decomposition onset varies by 20–40°C) .

Q. What methodological approaches resolve challenges in quantifying magnesium 2-ethylhexanoate’s environmental persistence?

  • Hydrolysis studies : Monitor degradation in aqueous buffers (pH 4–10) to simulate environmental conditions. Half-lives range from 7–30 days, depending on pH .
  • Bioaccumulation assays : Use Daphnia magna or fish models to measure bioconcentration factors (BCF < 100 indicates low bioaccumulation potential) .
  • Advanced mass spectrometry (LC-MS/MS) : Detects trace degradation products (e.g., 2-ethylhexanoic acid) at ppm levels .

Q. How do computational models predict the reactivity of magnesium 2-ethylhexanoate in novel catalytic systems?

  • DFT calculations : Optimize ligand-metal binding energies to predict catalytic activity. For example, Mg²⁺-carboxylate bond dissociation energies correlate with esterification efficiency .
  • Molecular dynamics (MD) : Simulate solvent interactions to identify optimal reaction media (e.g., hexane vs. THF) .
  • QSPR models : Relate steric parameters (e.g., Taft’s EsE_s) to catalytic turnover in polymer stabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.